molecular formula C24H24N2 B6335886 1,2-Bis(5-benzyl-1H-pyrrol-2-yl)ethane CAS No. 1422518-54-4

1,2-Bis(5-benzyl-1H-pyrrol-2-yl)ethane

Cat. No.: B6335886
CAS No.: 1422518-54-4
M. Wt: 340.5 g/mol
InChI Key: RBKFZXGGTXPXHD-UHFFFAOYSA-N
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Description

1,2-Bis(5-benzyl-1H-pyrrol-2-yl)ethane is a compound that features two benzyl-substituted pyrrole rings connected by an ethane bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(5-benzyl-1H-pyrrol-2-yl)ethane typically involves the reaction of benzyl-substituted pyrrole derivatives with ethane-1,2-diyl dichloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(5-benzyl-1H-pyrrol-2-yl)ethane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-diones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a catalyst.

Major Products Formed

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Brominated or nitrated pyrrole derivatives.

Scientific Research Applications

1,2-Bis(5-benzyl-1H-pyrrol-2-yl)ethane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1,2-Bis(5-benzyl-1H-pyrrol-2-yl)ethane exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrrole rings. These interactions can modulate biological pathways and lead to the observed biological activities.

Comparison with Similar Compounds

1,2-Bis(5-benzyl-1H-pyrrol-2-yl)ethane can be compared with other similar compounds, such as:

    1,2-Bis(1H-pyrrol-2-yl)ethane: Lacks the benzyl substituents, resulting in different chemical and biological properties.

    1,2-Bis(5-methyl-1H-pyrrol-2-yl)ethane: Contains methyl groups instead of benzyl groups, leading to variations in reactivity and applications.

    1,2-Bis(5-phenyl-1H-pyrrol-2-yl)ethane:

Properties

IUPAC Name

2-benzyl-5-[2-(5-benzyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2/c1-3-7-19(8-4-1)17-23-15-13-21(25-23)11-12-22-14-16-24(26-22)18-20-9-5-2-6-10-20/h1-10,13-16,25-26H,11-12,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKFZXGGTXPXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(N2)CCC3=CC=C(N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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